6-cyclopropyl-N-[4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]-3-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-CYCLOPROPYL-N-[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-1,3-THIAZOL-2-YL]-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes multiple heterocyclic rings and functional groups, making it a subject of interest for researchers aiming to develop new therapeutic agents or materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-CYCLOPROPYL-N-[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-1,3-THIAZOL-2-YL]-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic synthesis techniques. The process begins with the preparation of the core pyrazolo[3,4-b]pyridine structure, followed by the introduction of the thiazole and pyrazole moieties through various coupling reactions. Key steps may include:
Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the thiazole ring: This step may involve the use of thioamide precursors and hydrazonoyl halides under specific conditions.
Coupling of the pyrazole ring: This can be done using Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-CYCLOPROPYL-N-[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-1,3-THIAZOL-2-YL]-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 6-CYCLOPROPYL-N-[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-1,3-THIAZOL-2-YL]-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features.
Thiadiazoles: Compounds containing a thiazole ring, often with similar biological activities.
Uniqueness
6-CYCLOPROPYL-N-[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-1,3-THIAZOL-2-YL]-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its combination of multiple heterocyclic rings and functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H27N7OS |
---|---|
Molecular Weight |
449.6 g/mol |
IUPAC Name |
6-cyclopropyl-N-[4-(1-ethyl-5-methylpyrazol-4-yl)-1,3-thiazol-2-yl]-3-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H27N7OS/c1-6-29-14(5)17(10-24-29)19-11-32-23(26-19)27-22(31)16-9-18(15-7-8-15)25-21-20(16)13(4)28-30(21)12(2)3/h9-12,15H,6-8H2,1-5H3,(H,26,27,31) |
InChI Key |
WOOIZBYQOZOVDM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C2=CSC(=N2)NC(=O)C3=CC(=NC4=C3C(=NN4C(C)C)C)C5CC5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.